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(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene

Cat. No.: B12080430
M. Wt: 267.87 g/mol
InChI Key: LCTKXPQKSGIAQF-IWQZZHSRSA-N
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Description

Contextualizing Halogenated Alkenes in Modern Synthetic Design

Halogenated alkenes are a cornerstone of contemporary organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. researchgate.netresearchgate.net Their utility stems from the reactivity imparted by the carbon-halogen bonds and the carbon-carbon double bond. These functional groups can participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

The introduction of halogen atoms into an alkene can significantly modulate its electronic properties and reactivity. For instance, the addition of halogens to an alkene is a fundamental method for detecting the presence of a double bond in a molecule. ncert.nic.in In synthetic applications, the halogens can serve as leaving groups or as handles for further functionalization. The field of fluorinated building blocks, in particular, is rapidly expanding due to the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability and bioavailability in pharmaceutical compounds. tandfonline.comyoutube.com

The synthesis of halogenated alkenes can be achieved through various methods, including the addition of hydrogen halides or halogens to alkynes, and the dehydrohalogenation of polyhalogenated alkanes. ncert.nic.in Recent advancements have also focused on more sustainable and efficient methods, such as visible light-mediated halofunctionalization of alkenes. rsc.org

Significance of Vicinal Dibromo- and Geminal Trifluoro-Substitution Patterns in Alkene Systems

The substitution pattern of (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene, featuring both vicinal dibromo and geminal trifluoro groups, is particularly noteworthy. Vicinal dihalides, where two halogen atoms are on adjacent carbon atoms, are important synthetic intermediates. ncert.nic.inyoutube.com They can be synthesized by the addition of halogens to alkenes, a reaction that often proceeds with anti-stereochemistry. youtube.commasterorganicchemistry.com These compounds can undergo elimination reactions to form alkynes or can be converted to other functional groups.

The geminal trifluoromethyl group (-CF3) is a common motif in many pharmaceuticals and agrochemicals. tandfonline.com Its presence can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule. The synthesis of compounds containing trifluoromethyl groups is a significant area of research in organofluorine chemistry.

The combination of these two substitution patterns in a single molecule, as in the case of this compound, suggests a rich and varied chemistry. The interplay between the vicinal dibromo and geminal trifluoro groups could lead to novel reaction pathways and the synthesis of unique molecular structures.

Unique Stereochemical Considerations of the (Z)-Configuration in Fluorobromobutenes

The stereochemistry of an alkene is crucial in determining its physical and chemical properties, as well as its biological activity. The (Z)-configuration of this compound indicates that the higher priority substituents on each carbon of the double bond are on the same side. fiveable.mepressbooks.pub The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to alkenes, especially those that are trisubstituted or tetrasubstituted. pressbooks.publibretexts.org

For this compound, the substituents on the C2 and C3 carbons of the butene chain would be ranked based on atomic number. The (Z)-isomer would have a specific spatial arrangement of the bromine and trifluoromethyl groups, which would influence its reactivity and interactions with other molecules. The stereospecific synthesis of (Z)-alkenes can be challenging but is an important goal in organic synthesis. The stereochemistry of the starting materials and the reaction conditions play a critical role in controlling the stereochemical outcome of a reaction. pressbooks.pub

Overview of Scholarly Investigations and Research Trajectories for this compound

While specific scholarly investigations into this compound are not widely reported, research on related fluorinated and brominated compounds provides a basis for understanding its potential. The synthesis and reactions of fluorinated butenes and related compounds have been a subject of interest. For example, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene has been studied, leading to the formation of a dibromo addition product. beilstein-journals.org

Future research on this compound would likely focus on several key areas:

Synthesis: Developing efficient and stereoselective methods for the synthesis of this specific isomer.

Reactivity: Investigating the chemical transformations of the vicinal dibromo and geminal trifluoro groups, both individually and in concert. This could include dehalogenation, dehydrohalogenation, and nucleophilic substitution reactions.

Applications: Exploring the potential of this compound as a building block for the synthesis of novel fluorinated molecules with applications in medicinal chemistry, materials science, and agrochemistry.

The unique combination of functional groups and stereochemistry in this compound makes it a compelling target for future research endeavors in the field of organic chemistry.

Data Tables

Table 1: Properties of Related Dibromobutene Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(Z)-1,4-dibromobut-2-eneC4H6Br2213.906974-12-5 nih.gov
1,4-Dibromobutane-2,2,3,3-d4C4H4D4Br2219.9452089-63-1 sigmaaldrich.com
2,3-Dibromo-1,4-diphenylbutaneC16H16Br2368.1193342-77-9 biosynth.com

Table 2: Related Fluorinated and Halogenated Butane (B89635)/Butene Compounds in Chemical Databases

Compound NameMolecular FormulaCAS NumberDatabase/Source
(Z)-1,4-dibromo-1,1,2-trifluorobut-2-eneC4H3Br2F315099083 (CID)PubChem nih.gov
2-chloro-1,4-dibromo-1,1,2-trifluorobutaneC4H4Br2ClF3378-13-2Sigma-Aldrich sigmaaldrich.com
1,1-Dibromo-3,3,3-trifluoroacetoneC3HBr2F3O431-67-4PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Br2F3 B12080430 (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3Br2F3

Molecular Weight

267.87 g/mol

IUPAC Name

(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene

InChI

InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2/b3-1-

InChI Key

LCTKXPQKSGIAQF-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/C(F)(F)Br)/F)Br

Canonical SMILES

C(C(=CC(F)(F)Br)F)Br

Origin of Product

United States

Synthetic Methodologies for Z 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Stereoselective Synthesis of (Z)-Dibromotrifluorobutenes

The paramount challenge in synthesizing (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene lies in controlling the geometry of the carbon-carbon double bond to favor the Z-isomer. This requires a highly stereoselective approach.

Strategies for Achieving Z-Isomeric Purity

Achieving high Z-isomeric purity in substituted alkenes often involves either stereoselective addition to an alkyne or stereoselective elimination from an alkane precursor. For a polyhalogenated compound like the target molecule, elimination reactions are a common and effective strategy.

Key strategies for obtaining Z-alkenes include:

Wittig and Related Olefinations: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. wikipedia.org To achieve high Z-selectivity, unstabilized or semi-stabilized ylides are typically used in the Wittig reaction. In the HWE reaction, modifications to the phosphonate (B1237965) reagent, such as using electron-withdrawing groups, can also favor the formation of the Z-isomer. cyu.fr

Stereospecific Alkyne Reduction: The partial reduction of a suitably substituted alkyne precursor can yield a Z-alkene. Catalytic hydrogenation using Lindlar's catalyst is a classic method for this transformation.

Elimination Reactions: The E2 elimination reaction from a suitable polyhalogenated butane (B89635) precursor offers a powerful method for controlling alkene geometry. The stereochemical outcome of an E2 reaction is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group. By synthesizing a butane precursor with the correct stereochemistry, a subsequent E2 elimination can lead directly to the desired Z-alkene. masterorganicchemistry.com

MethodDescriptionTypical Reagents/ConditionsZ:E Selectivity
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone.Unstabilized ylides, non-polar solvents, salt-free conditions.Generally high Z-selectivity.
HWE Reaction Reaction of a phosphonate carbanion with an aldehyde or ketone.Modified phosphonates (e.g., with fluorinated alkoxy groups), strong bases (e.g., KHMDS).Can be tuned for high Z-selectivity. cyu.frnih.gov
Alkyne Reduction Partial hydrogenation of a triple bond to a double bond.H₂, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).High Z-selectivity.
E2 Elimination Base-induced elimination from a saturated precursor.A specific stereoisomer of the precursor, a strong, non-nucleophilic base.Highly stereospecific, outcome depends on precursor stereochemistry. masterorganicchemistry.com

This table presents generalized data for Z-selective alkene synthesis methodologies.

Chiral Auxiliary and Asymmetric Induction Approaches

In cases where the butane precursor contains one or more chiral centers, establishing the correct absolute stereochemistry is crucial. Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgrsc.org

The general strategy involves:

Covalently attaching a chiral auxiliary (which is enantiomerically pure) to a prochiral substrate.

Performing a diastereoselective reaction, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter on the substrate.

Removing the chiral auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused. rsc.org

For the synthesis of a precursor to this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be used to control the stereochemistry of an alkylation or an aldol-type reaction to build the carbon backbone with the desired stereoconfiguration. wikipedia.orgthieme-connect.com Fluorinated chiral auxiliaries, which have shown excellent diastereoselectivity in various reactions, could also be particularly effective. cyu.fr

Chiral AuxiliaryTypical ApplicationMechanism of Control
Evans Oxazolidinones Aldol reactions, alkylations.Formation of a chelated Z-enolate, which reacts with an electrophile from the less hindered face. wikipedia.orgyoutube.com
Camphorsultam Diels-Alder reactions, alkylations.Steric hindrance from the sultam ring directs the approach of the reagent. wikipedia.org
Pseudoephedrine Amides Alkylations.The enolate forms a chelated intermediate with the lithium cation, and the alkyl halide approaches from the side opposite the methyl group. wikipedia.org
SAMP/RAMP Hydrazones α-alkylation of aldehydes and ketones.Formation of a metallated hydrazone, with the auxiliary directing the approach of the electrophile. thieme-connect.com

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Targeted Bromination and Fluorination Strategies in Butene Scaffolds

The synthesis of a polyhalogenated compound requires precise control over the introduction of each halogen atom. This involves understanding the principles of regioselectivity and stereochemistry in halogenation reactions.

Regioselective Halogenation Techniques for Polyhalogenated Alkenes

Regioselectivity refers to the preferential reaction at one site over another. In the addition of an unsymmetrical reagent to an unsymmetrical alkene, the regiochemical outcome is critical.

When brominating a fluorinated butene, the powerful electron-withdrawing effect of the fluorine atoms significantly influences the electronic properties of the double bond. The carbon atoms attached to or near fluorine atoms are more electron-poor, which can direct the attack of an incoming electrophile. In the bromination of an alkene, the reaction proceeds through a cyclic bromonium ion intermediate. stackexchange.com If the alkene is unsymmetrical, the positive charge in this intermediate is not equally shared between the two carbons. The more substituted carbon atom can better stabilize the partial positive charge, making it more electrophilic and thus the preferred site of nucleophilic attack. stackexchange.com

A variety of brominating agents are available, each with potentially different reactivity and selectivity profiles.

Halogenating AgentDescriptionApplication Notes
Bromine (Br₂) The standard reagent for alkene bromination.Typically used in an inert solvent like CH₂Cl₂ or CCl₄. masterorganicchemistry.com
N-Bromosuccinimide (NBS) A source of electrophilic bromine.Often used for allylic bromination in the presence of a radical initiator, or for bromohydrin formation in aqueous solvents.
Bromide/Bromate Couple (NaBr/NaBrO₃) An in situ source of Br₂.Considered a "green" alternative to using liquid bromine directly; reactions are often performed in an aqueous acidic medium. rsc.org

This table summarizes common reagents used for bromination.

Control of Stereochemistry in Halogen Addition Reactions

The addition of halogens like chlorine and bromine to alkenes is a stereospecific reaction. This means that the stereochemistry of the starting alkene determines the stereochemistry of the product.

The mechanism involves the formation of a bridged, cyclic halonium ion intermediate. masterorganicchemistry.com The incoming nucleophile (a halide ion) must then attack from the face opposite to the bulky halonium ion bridge, in a process analogous to an Sₙ2 reaction. This results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. masterorganicchemistry.com

Addition of Br₂ to a cis-alkene results in a racemic mixture of enantiomeric vicinal dibromides.

Addition of Br₂ to a trans-alkene results in a meso vicinal dibromide (if the substitution pattern allows).

This stereospecificity is a critical tool for synthesizing a polyhalogenated butane precursor with the precise relative stereochemistry needed for a subsequent stereoselective elimination to the (Z)-alkene.

Multi-step Synthetic Pathways Utilizing Halogenated Butane Precursors

Given the complexity of the target molecule, a multi-step synthesis is almost certain. A plausible pathway would start from a simpler, commercially available halogenated butane or butene and sequentially introduce the required functional groups with the correct stereochemistry. One such hypothetical pathway could start from a precursor like 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. A patent describes the synthesis of 4-bromo-1,1,2-trifluoro-1-butene (B151897) from this precursor via a dehalogenation reaction using zinc, which highlights the use of such polyhalogenated butanes as intermediates. google.com

A proposed synthetic route could be as follows:

Preparation of a Polyhalogenated Butane: A suitable starting material, such as a trifluorobutene, could undergo a series of halogenation reactions. For instance, addition of BrF or a similar reagent across the double bond, followed by further functional group manipulation, could generate a butane with the necessary array of halogens and the correct stereochemistry for the subsequent elimination step.

Stereoselective Elimination: The synthesized polyhalogenated butane would then be subjected to an E2 elimination reaction. By carefully choosing the base and reaction conditions, and by having the correct anti-periplanar arrangement of a hydrogen and a leaving group in the precursor, the desired (Z)-double bond can be formed with high stereoselectivity. libretexts.org

StepTransformationPlausible ReagentsKey Consideration
1 Precursor Synthesis Halogenation of a simpler butene (e.g., using Br₂, F₂, NBS, Selectfluor®)Control of both regioselectivity and stereochemistry of addition to create the correct butane isomer.
2 Stereoselective Elimination Strong, bulky, non-nucleophilic base (e.g., KOtBu, LDA).The stereochemistry of the butane precursor dictates the E or Z geometry of the resulting alkene.

This table outlines a generalized multi-step approach to the target compound.

Derivatization of Pre-existing Halogenated Butanes

A logical approach to the synthesis of the target compound is the chemical modification of a suitable, pre-existing polyhalogenated butane. This strategy hinges on the availability of a butane derivative with an appropriate arrangement of atoms that can be converted to the desired olefin.

A plausible precursor would be a saturated butane bearing bromine and fluorine atoms at positions that could facilitate the formation of the 2-ene structure. For instance, a compound such as 1,2,4-tribromo-1,1,3-trifluorobutane could theoretically undergo dehydrobromination to yield the target alkene. The synthesis of such precursors can be challenging, often involving multi-step sequences.

Research into related compounds, such as the halogenation of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, provides a template for such transformations. The reaction of these hexafluorobutenes with bromine under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) in high yield. youtube.comyoutube.com This demonstrates the feasibility of adding halogens across a double bond in a fluorinated butene system, a process that could be reversed or modified to achieve the desired substitution pattern.

Regioselective and Stereoselective Elimination Reactions for Olefin Formation

The formation of the double bond in the target molecule requires a carefully controlled elimination reaction from a saturated precursor. The stereochemistry of the resulting olefin, (Z) in this case, is a critical consideration. Elimination reactions, such as dehydrohalogenation, are fundamental for the synthesis of alkenes from alkyl halides. nih.gov

The regioselectivity of the elimination (i.e., which hydrogen and halogen are removed to form the double bond) and the stereoselectivity (favoring the Z-isomer over the E-isomer) are influenced by factors such as the nature of the base, the solvent, and the steric and electronic properties of the substrate.

In the synthesis of analogous compounds like 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene from 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, various bases have been studied to control the outcome of the dehydrobromination. youtube.com The choice of base and reaction conditions can significantly affect the yield and isomeric ratio of the resulting haloolefins. youtube.com For instance, the treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with different bases can be used to generate bistrifluoromethyl-containing haloolefins. youtube.com A similar strategic application of base-induced elimination on a hypothetical precursor like 1,2,4-tribromo-1,1,3-trifluorobutane would be a key step towards this compound. The specific stereochemical outcome would depend on the preferred conformation of the transition state of the elimination reaction.

Exploratory Synthetic Routes to Perhalogenated Olefins

Beyond the modification of existing butanes, exploratory routes involving the formation of the carbon skeleton or the introduction of halogens at a late stage are also considered.

Radical-mediated Halogenation Processes

Free-radical halogenation is a classic method for the functionalization of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. nih.govchemicalbook.comrsc.org This type of reaction is typically initiated by UV light or a radical initiator. nih.govrsc.org While often leading to mixtures of products, the selectivity can be influenced by the choice of halogen. Bromination is generally more selective than chlorination, preferentially reacting at positions that form more stable radical intermediates (tertiary > secondary > primary).

A potential, albeit non-selective, route to a precursor for this compound could involve the radical bromination of a fluorinated butane. For example, subjecting 1,1,3-trifluorobutane to radical bromination could introduce bromine atoms onto the carbon chain. However, controlling the regiochemistry to obtain the desired 1,4-dibromo substitution pattern would be a significant challenge, likely resulting in a statistical distribution of products. nih.gov Subsequent separation and further chemical steps, such as additional halogenation and stereoselective elimination, would be necessary.

Palladium-catalyzed Cross-coupling Approaches for Butene Scaffold Construction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are powerful tools for the construction of carbon-carbon bonds under mild conditions. These reactions have been widely applied in the synthesis of complex molecules, including pharmaceuticals and materials.

A plausible strategy for the synthesis of this compound would involve the coupling of smaller, functionalized fragments. For instance, a Heck-type reaction between a vinyl halide, such as 1-bromo-1,1,3-trifluoro-propene, and an allyl bromide could potentially form the desired butene backbone. The success of such an approach would depend on the ability to control the regioselectivity and stereoselectivity of the coupling.

Research on palladium-catalyzed cross-coupling reactions of other substituted butenes, such as 2-iodo-4-(phenylchalcogenyl)-1-butenes, demonstrates the feasibility of applying these methods to butene systems. These reactions have been shown to proceed smoothly, often at room temperature. The development of catalysts and reaction conditions that are tolerant of the various functional groups present in the target molecule would be crucial for the successful implementation of this strategy.

Chemical Reactivity and Transformation of Z 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Reactivity of the Electron-Deficient Carbon-Carbon Double Bond

The electronic nature of the double bond in (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is polarized due to the high electronegativity of the fluorine atoms. This polarization renders the double bond electron-deficient and thus a target for nucleophilic attack. Conversely, the high electron density typically associated with a C=C double bond, which drives electrophilic additions, is diminished in this molecule.

Electrophilic Addition Reactions

While the electron-deficient nature of the double bond generally disfavors electrophilic attack compared to non-fluorinated alkenes, such reactions are not entirely precluded. The outcome and mechanism of these reactions are of significant academic interest.

The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. In the case of this compound, the presence of electron-withdrawing fluorine atoms would be expected to destabilize the formation of a cationic intermediate, thereby slowing down the reaction rate compared to a non-fluorinated analogue.

The stereochemistry of the starting material, being the (Z)-isomer, would influence the stereochemical outcome of the addition. The attack of the second bromide ion on the bromonium ion intermediate typically occurs in an anti-fashion. However, the steric hindrance posed by the existing bromine and trifluoromethyl groups would play a crucial role in the regioselectivity of the attack.

Table 1: Expected Factors Influencing Bromine Addition

FactorInfluence on ReactionExpected Outcome
Electron-withdrawing Fluorine Atoms Destabilize carbocationic character of the intermediateSlower reaction rate compared to non-fluorinated alkenes.
(Z)-Isomer Geometry Dictates the initial approach of the bromine moleculeLeads to specific stereoisomers of the product.
Steric Hindrance Bulky substituents may hinder the approach of the electrophile and the subsequent nucleophilic attackMay influence regioselectivity and overall feasibility of the reaction.
Solvent Effects Polar solvents can stabilize ionic intermediatesMay facilitate the reaction to some extent.

This table is based on established principles of electrophilic addition reactions and the known effects of fluorine and bromine substituents.

The addition of hydrogen halides (HX) to this electron-deficient alkene would also be challenging. The initial protonation of the double bond to form a carbocation would be energetically unfavorable due to the destabilizing effect of the fluorine atoms. If the reaction were to proceed, the regioselectivity would be governed by the relative stability of the possible carbocation intermediates, a principle known as Markovnikov's rule. However, the strong electron-withdrawing nature of the substituents may lead to anti-Markovnikov addition or render the reaction impractical under standard conditions.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon double bond in this compound makes it a prime candidate for nucleophilic addition reactions. The fluorine and bromine substituents play a critical role in directing the regioselectivity of these transformations.

The regioselectivity of nucleophilic attack is determined by the electronic and steric effects of the substituents. The carbon atom bearing the two fluorine atoms (C-1) is highly electrophilic due to the strong inductive effect of the fluorine atoms. However, it is also sterically shielded. The carbon atom at position 3, bonded to a fluorine and a bromine atom, is also electrophilic. The bromine atom at C-4 can act as a leaving group in subsequent elimination reactions.

Nucleophilic attack is most likely to occur at the carbon atom that can best stabilize the resulting negative charge and is sterically accessible. Theoretical and experimental studies on similar fluorinated alkenes would be necessary to definitively predict the site of attack.

Table 2: Potential Sites for Nucleophilic Attack and Influencing Factors

PositionElectronic EffectSteric HindrancePotential Outcome
C-1 Highly electron-deficient due to two fluorine atomsSignificant steric hindrance from two fluorine atoms and a bromine atom on the adjacent carbonAttack may be disfavored due to steric bulk.
C-2 Part of the electron-deficient double bondLess sterically hindered than C-1A potential site for conjugate addition.
C-3 Electron-deficient due to fluorine and bromineModerately hinderedA likely site for nucleophilic attack, potentially leading to substitution of the bromine atom.

This table presents a qualitative analysis based on general principles of nucleophilic addition to activated alkenes.

The electron-deficient double bond in this compound is an excellent Michael acceptor. Soft carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, would be expected to undergo conjugate addition (1,4-addition) to the double bond.

The reaction would involve the attack of the carbanion on the β-carbon of the electron-deficient alkene (C-3), leading to the formation of a new carbon-carbon bond. The resulting enolate intermediate would then be protonated to yield the final adduct. The stereochemistry of the newly formed chiral centers would be influenced by the geometry of the starting alkene and the reaction conditions.

Further research, including detailed experimental work and computational studies, is necessary to fully elucidate the rich and complex reactivity of this compound. The interplay of electronic and steric effects of the halogen substituents provides a fascinating platform for exploring fundamental principles of organic reactivity.

Reactivity of the Carbon-Halogen Bonds (C-Br and C-F)

The reactivity of the carbon-halogen bonds in this compound is expected to be the dominant feature of its chemistry. The molecule contains two distinct types of carbon-halogen bonds: C-Br and C-F, at both vinylic and allylic positions. The presence of electron-withdrawing fluorine atoms significantly influences the polarity and reactivity of these bonds.

Nucleophilic Substitution Reactions (S\N1, S\N2, S\N2')

No specific studies on the nucleophilic substitution reactions of this compound have been found. However, the reactivity can be inferred from general principles and studies on analogous compounds. The allylic bromide at the C-4 position is anticipated to be the most susceptible to nucleophilic attack due to the stabilization of the resulting carbocation or transition state by the adjacent double bond.

S\N2 Reactions: Direct displacement of the allylic bromide by a nucleophile would be a likely pathway.

S\N2' Reactions: Nucleophilic attack could also occur at the C-2 position, leading to a rearranged product.

S\N1 Reactions: Formation of an allylic carbocation by the departure of the bromide ion is also plausible, particularly with weaker nucleophiles or in polar protic solvents.

The vinylic C-F and C-Br bonds are generally much less reactive towards nucleophilic substitution under standard conditions.

There is no available data detailing competitive halogen exchange reactions for this specific molecule. Such studies would be valuable to determine the relative reactivity of the different carbon-halogen bonds within the structure.

Reductive Elimination and Dehalogenation Processes

While no direct research on the reductive elimination and dehalogenation of this compound is available, studies on similar polyhalogenated alkenes suggest that these processes are feasible. For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), a related saturated compound, using a base leads to the formation of a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. nih.govresearchgate.netsemanticscholar.org This suggests that this compound could undergo base-induced elimination of HBr.

Reductive dehalogenation, using reducing agents like zinc or magnesium, could potentially lead to the formation of various fluorinated butenes or butadienes, depending on the reaction conditions and the number of halogen atoms removed.

Formation of Organometallic Intermediates for Cross-Coupling Reactions

The formation of organometallic intermediates from this compound would be a critical step for its utilization in cross-coupling reactions. The differential reactivity of the C-Br bonds could allow for selective formation of organometallic reagents. For example, reaction with an organolithium reagent or magnesium could potentially form a Grignard or organolithium reagent at the more reactive allylic C-Br position.

These organometallic intermediates could then, in principle, participate in various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon bonds. However, no published research has specifically demonstrated these transformations for the title compound.

Rearrangement Pathways and Isomerization Dynamics

The potential for rearrangement and isomerization in this compound adds another layer of complexity to its reactivity profile.

Investigation of Halonium Ion Intermediates and Their Configurational Stability

There is no scientific literature available that investigates the formation or configurational stability of halonium ion intermediates derived from this compound. The formation of a bromonium ion by the interaction of the double bond with a bromine source, or intramolecularly, could be a potential pathway in certain reactions, leading to stereospecific additions or rearrangements. The stability and subsequent reactivity of such an intermediate would be significantly influenced by the electron-withdrawing effects of the fluorine atoms.

Z/E Isomerization under Various Conditions

The isomerization of the (Z) isomer of 1,4-dibromo-1,1,3-trifluorobut-2-ene (B14082304) to its (E) counterpart is a critical transformation influencing its reactivity and the stereochemistry of subsequent products. While specific studies on this exact trifluorinated compound are not extensively detailed in publicly available literature, the isomerization of similar halogenated and substituted butenes provides insight into potential methodologies. Generally, Z/E isomerization of alkenes can be induced under thermal, photochemical, or catalytic conditions. For halogenated alkenes, photochemical isomerization is often a viable pathway. This process typically involves the irradiation of the (Z)-isomer with ultraviolet (UV) light, which can promote the molecule to an excited state where rotation around the carbon-carbon double bond is more facile. Upon relaxation, the molecule can return to the ground state as either the (Z) or the more thermodynamically stable (E) isomer. The final ratio of isomers is often dependent on the wavelength of light used and the reaction conditions.

Catalytic methods, often employing transition metals or radical initiators, can also facilitate isomerization. However, the presence of multiple reactive sites in this compound, including the allylic and vinylic bromine atoms, may lead to competing side reactions under many catalytic conditions.

Vinyl and Allylic Rearrangements

Vinyl and allylic rearrangements represent important reaction pathways for substituted butenes. An allylic rearrangement, or allylic shift, involves the migration of a double bond. In the context of this compound, a nucleophilic substitution reaction could potentially occur via an SN2' mechanism. lscollege.ac.in In such a pathway, a nucleophile attacks the carbon atom at the opposite end of the double bond (C3), leading to the displacement of the bromide from C1 and a shift of the double bond to form a 1,4-dibromo-1,1,3-trifluorobut-1-ene derivative. lscollege.ac.in

These rearrangements are often observed in reactions involving allylic halides. The intermediate in such reactions is typically an allyl cation, which can be attacked by a nucleophile at either end, leading to a mixture of products. lscollege.ac.in The regioselectivity of the attack is influenced by steric hindrance and the electronic effects of the substituents. In the case of this compound, the fluorine atoms exert strong inductive effects, which would significantly influence the stability of any potential carbocationic intermediates and thus the propensity for and outcome of such rearrangements.

Cycloaddition and Pericyclic Reactions Involving the Butene Moiety

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The butene moiety in this compound, being an electron-deficient alkene due to the presence of fluorine and bromine atoms, could potentially participate as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The stereochemistry of the dienophile is retained in the product, meaning the (Z)-configuration of the starting material would translate to a specific stereochemistry in the resulting cyclohexene (B86901) derivative.

However, the steric bulk and electronic effects of the trifluoromethyl and bromo substituents could impact the reactivity of the double bond. These groups might hinder the approach of a diene, potentially requiring harsh reaction conditions or specific catalysts to facilitate cycloaddition. Other pericyclic reactions, such as [2+2] cycloadditions, are typically induced photochemically and could also be a potential, though likely complex, reaction pathway for this molecule.

Thermal Stability and Decomposition Mechanisms

Pyrolysis Studies and Characterization of Decomposition Products

Detailed pyrolysis studies specifically for this compound are not readily found in the surveyed literature. However, the thermal decomposition of halogenated hydrocarbons generally proceeds via radical mechanisms. At elevated temperatures, the weakest bond in the molecule is expected to cleave first. In this case, the C-Br bonds are significantly weaker than the C-F, C-C, and C-H bonds and would likely be the first to undergo homolytic cleavage, generating bromine radicals and a fluorinated butenyl radical.

These initial radical species can then undergo a variety of subsequent reactions, including:

Rearrangement: The initial radical could rearrange to a more stable form.

Elimination: Loss of a second bromine radical or other small molecules.

Dimerization: Combination of two radicals to form larger molecules.

Disproportionation: Transfer of an atom between two radicals to yield an alkene and an alkane.

The expected decomposition products would likely be a complex mixture of smaller halogenated fragments, polymeric materials, and potentially rearranged isomers. Characterization of such products would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the volatile components.

Influence of Catalysts and Environmental Factors on Stability

The stability of this compound can be significantly influenced by catalysts and environmental conditions.

Catalysts: Certain metals and metal salts can catalyze the decomposition of halogenated alkenes. For example, some transition metals can facilitate dehalogenation or promote rearrangement reactions even at temperatures below the onset of thermal pyrolysis. Lewis acids could also interact with the bromine atoms, potentially activating the molecule towards nucleophilic attack or elimination reactions.

Environmental Factors:

Oxygen: The presence of oxygen, especially at elevated temperatures, could lead to oxidative decomposition, forming various carbonyl compounds, including acid halides.

Light: As mentioned in the context of isomerization, UV light can provide the energy to break chemical bonds, initiating radical chain reactions that lead to decomposition or polymerization.

Moisture: While generally stable to water under neutral conditions, the presence of bases or nucleophiles in an aqueous environment could lead to hydrolysis or elimination reactions, particularly at the allylic bromide position.

The table below summarizes the potential effects of these factors.

FactorPotential Effect on this compound
Heat (Pyrolysis) Homolytic cleavage of C-Br bonds, radical formation, complex mixture of decomposition products.
UV Light Z/E Isomerization, initiation of radical decomposition pathways.
Transition Metals Catalysis of decomposition, dehalogenation, or rearrangement.
Lewis Acids Activation of C-Br bonds towards substitution or elimination.
Oxygen Oxidative decomposition, formation of carbonyl compounds.
Water/Nucleophiles Hydrolysis or elimination, especially under basic conditions.

Advanced Characterization Methodologies for Structural Elucidation and Stereochemical Assignment of Z 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Fluorine Probing

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For fluorinated compounds like (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene, the combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a comprehensive picture of the molecular framework and stereochemistry.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The confirmation of the constitution of this compound is achieved through the analysis of one-dimensional NMR spectra. Each nucleus (¹H, ¹³C, and ¹⁹F) provides unique chemical shift and coupling constant information.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the butene chain. The chemical shifts will be significantly affected by the attached halogens. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants, while the carbon attached to bromine will also show a characteristic shift.

¹⁹F NMR: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, distinct signals are expected for the fluorine atoms at positions 1 and 3. The chemical shifts and, critically, the coupling constants (both H-F and F-F) are diagnostic for the stereochemistry. A literature report for a closely related compound, Z-1,1,2-trifluoro-1,4-dibromo-2-butene, shows ¹⁹F NMR chemical shifts that can serve as a reference point. spectrabase.com The magnitude of the vicinal ³J(H,F) coupling constant across the double bond is particularly important for confirming the (Z)-configuration.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity and Coupling Constants (Hz)
¹H Vinyl H: ~6.0-7.0Doublet of doublets of doublets (ddd) due to coupling with geminal and vicinal F and vicinal H
Methylene (B1212753) CH₂: ~3.5-4.5Doublet of triplets (dt) or more complex multiplet due to coupling with vicinal H and geminal/vicinal F
¹³C C=C (olefinic): ~110-150Signals will be split by coupling to F atoms (large ¹J(C,F), smaller ²J(C,F))
CH₂Br: ~25-40
¹⁹F CF₂Br: (region specific)Triplet or doublet of triplets depending on coupling with vicinal H and F
CF: (region specific)Doublet of multiplets due to coupling with vicinal H and geminal/vicinal F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The table provides estimated values based on general principles of NMR spectroscopy.

2D NMR Techniques for Connectivity and Proximity Analysis

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and spatial relationships between atoms in complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling between the vinyl proton and the methylene protons, confirming the butene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methylene proton signal to the CH₂Br carbon signal.

HOESY/NOESY (Heteronuclear Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments probe through-space proximity of nuclei. For stereochemical assignment, a NOESY experiment could show a spatial correlation between the vinyl proton and the fluorine atom on the same side of the double bond, providing definitive proof of the (Z)-geometry.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The molecular formula of this compound is C₄H₃Br₂F₃. nih.gov The presence of two bromine atoms results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which serves as a clear indicator in the mass spectrum.

Property Value Source
Molecular Formula C₄H₃Br₂F₃PubChem nih.gov
Exact Mass 265.85536 DaCalculated from formula
Molecular Weight 267.87 g/mol PubChem nih.gov

The experimentally determined exact mass from an HRMS measurement should match the theoretical exact mass within a very small tolerance (typically < 5 ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Plausible Fragmentation Pathways:

Loss of a bromine radical: [M - Br]⁺

Loss of a second bromine radical: [M - 2Br]⁺

Cleavage of the C-C single bond adjacent to the double bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can serve as a molecular fingerprint. Although specific experimental IR and Raman spectra for this compound were not found in the searched literature, the expected characteristic absorption bands can be predicted.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy
C=C Stretch (alkene)~1650 - 1680IR, Raman
=C-H Stretch (vinyl)~3000 - 3100IR, Raman
C-H Bend (alkene)~675 - 1000IR
C-F Stretch~1000 - 1400IR (strong)
C-Br Stretch~500 - 600IR (strong)
C-C Stretch~800 - 1200IR, Raman

The presence of strong absorption bands in the C-F and C-Br stretching regions, along with the characteristic C=C stretching frequency, would be consistent with the proposed structure. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, thereby offering definitive proof of a compound's constitution and stereochemistry. For a molecule such as this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously confirming the Z-configuration of the double bond and elucidating the conformational preferences of the molecule in the crystalline form.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This would allow for the direct visualization of the spatial relationship between the bromine and fluorine substituents around the carbon-carbon double bond, solidifying the stereochemical assignment.

Despite the definitive nature of this technique, a thorough search of scientific literature and crystallographic databases reveals that a single-crystal X-ray structure determination for this compound has not been reported to date. Consequently, no experimental crystallographic data, such as unit cell parameters, space group, or detailed intramolecular dimensions, are available in the public domain for this specific compound.

While crystallographic data exists for structurally related compounds, including various brominated butanes and butenes, this information cannot be directly extrapolated to describe the precise solid-state structure of the title compound due to the significant influence of the fluorine substituents on its electronic properties and crystal packing forces. The successful crystallization and subsequent X-ray diffraction analysis of this compound would represent a valuable contribution to the structural chemistry of halogenated alkenes, providing crucial benchmark data for computational models and a deeper understanding of its solid-state behavior.

Theoretical and Computational Studies on Z 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene, DFT calculations would provide key structural parameters. These would include the bond lengths between carbon, bromine, fluorine, and hydrogen atoms, the bond angles that define the molecular shape, and the dihedral angles that describe the spatial orientation of different parts of the molecule.

Furthermore, DFT is instrumental in mapping the potential energy surface of the molecule. This allows for the calculation of the relative energies of different conformations and isomers, providing insight into their stability. By calculating the energy profiles of potential reaction pathways, DFT can help predict the feasibility and favorability of various chemical transformations involving this compound.

Hypothetical Optimized Geometry Parameters for this compound

ParameterAtom 1Atom 2Value (Å or °)
Bond LengthC1-Br
Bond LengthC1-H
Bond LengthC2=C3
Bond LengthC3-F
Bond LengthC4-Br
Bond LengthC4-F
Bond AngleBr-C1-H
Bond AngleC1-C2=C3
Bond AngleF-C3=C2
Bond AngleBr-C4-F
Dihedral AngleBr-C1-C2=C3
Dihedral AngleF-C3-C4-Br

Note: The table above is a template representing the types of data that would be generated from DFT calculations. Specific values are not provided as no published research data for this exact molecule was found.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in predicting molecular energies. For this compound, these calculations would provide very precise values for its electronic energy, enthalpy of formation, and Gibbs free energy. This level of accuracy is crucial for constructing detailed and reliable energy profiles for reaction mechanisms, allowing for a more quantitative understanding of reaction kinetics and thermodynamics.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO
LUMO
HOMO-LUMO Gap

Note: This table illustrates the expected output of an FMO analysis. The values are not provided due to the absence of specific computational studies for this compound.

Reaction Mechanism Elucidation via Transition State Calculations

The elucidation of reaction mechanisms at a molecular level can be achieved through the calculation of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products.

Pathways for Halogen Addition and Elimination Reactions

Halogen addition and elimination are fundamental reactions for unsaturated compounds like this compound. Computational studies would involve mapping the reaction pathways for the addition of halogens (e.g., Br₂) across the double bond or the elimination of HBr or BrF. By calculating the geometries and energies of the transition states for these reactions, the activation energies can be determined. These activation energies are crucial for predicting the reaction rates and understanding the regioselectivity and stereoselectivity of these processes.

Isomerization Pathways and Activation Barriers

The (Z)-isomer of 1,4-dibromo-1,1,3-trifluorobut-2-ene (B14082304) could potentially isomerize to the corresponding (E)-isomer. Computational chemistry provides a powerful tool to investigate the mechanism of this isomerization. A common pathway for such a transformation is through rotation around the carbon-carbon double bond, which involves a high-energy transition state where the p-orbitals of the double bond are perpendicular. By calculating the energy of this transition state, the activation barrier for the (Z) to (E) isomerization can be determined. This value is a direct measure of the thermal stability of the (Z)-isomer with respect to isomerization.

Hypothetical Activation Barriers for this compound

ReactionActivation Barrier (kcal/mol)
(Z) to (E) Isomerization
HBr Elimination
Br₂ Addition

Note: This table is a template for the kind of data that would be obtained from transition state calculations. Specific values are absent as no such studies have been published for this molecule.

Conformational Analysis and Stereoelectronic Effects

The conformation and stability of this compound are governed by a delicate balance of steric and electronic interactions arising from the presence of bromine and fluorine atoms on the butene backbone.

The presence of three fluorine atoms, particularly on the same carbon (C1) and the adjacent vinylic carbon (C3), introduces strong inductive and stereoelectronic effects. Fluorine's high electronegativity polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom. ncert.nic.instudymind.co.uk This polarization can influence the stability of the molecule and its reactivity. While fluorine is highly electronegative, it can also stabilize adjacent carbocations through lone pair donation, a complex effect that depends on the specific electronic demands of the system. rsc.org

Table 1: General Carbon-Halogen Bond Properties

Bond Bond Length (Å) Bond Enthalpy (kJ/mol)
C-F ~1.35 ~485
C-Cl ~1.77 ~327
C-Br ~1.94 ~285
C-I ~2.14 ~213

Note: These are average values and can vary depending on the specific molecular environment. ncert.nic.in

The three-dimensional structure of this compound is significantly influenced by non-covalent interactions. These subtle forces, while weaker than covalent bonds, collectively dictate the preferred spatial arrangement of the atoms.

One of the key non-covalent interactions at play is halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org In this molecule, the bromine atoms can potentially act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. rsc.orgresearchgate.net Intramolecular halogen bonding, though less common than its intermolecular counterpart, could occur between a bromine atom and a fluorine atom or the π-system of the double bond, potentially stabilizing certain conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While specific molecular dynamics (MD) simulation data for this compound is not available in the surveyed literature, the principles of this computational technique allow for predictions of its behavior in different environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the surrounding medium.

MD simulations could be employed to explore the rotational barriers around the C-C single bonds of the butene chain. This would reveal the most stable conformations (rotamers) and the energy required to transition between them. The simulations would likely show that rotation is restricted due to the steric bulk of the bromine atoms and the electrostatic interactions between the halogen substituents.

Furthermore, MD simulations are invaluable for understanding the impact of solvents on molecular conformation. In a non-polar solvent, intramolecular forces would predominantly govern the conformation. However, in a polar solvent, the solvent molecules would interact with the polar regions of the this compound, particularly the C-F and C-Br bonds. These solute-solvent interactions could stabilize conformations that are less favored in the gas phase or in non-polar solvents. For instance, a polar protic solvent might engage in hydrogen bonding with the fluorine atoms, influencing the conformational equilibrium. The solubility of haloalkanes in water is generally low as they cannot form hydrogen bonds with water molecules. unacademy.com

The dynamic behavior of the molecule, such as the flexibility of the carbon chain and the vibrational frequencies of different bonds, could also be elucidated through MD simulations. This information is critical for a comprehensive understanding of the molecule's physical and chemical properties.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Key Synthetic Intermediate for Fluorinated Organic Compounds

The strategic placement of bromine and fluorine atoms in (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene makes it a highly valuable intermediate for the construction of a diverse array of fluorinated organic compounds. The differential reactivity of the C-Br and C-F bonds, as well as the carbon-carbon double bond, allows for a range of selective transformations.

Precursor to Fluorinated Dienes and Trienes

This compound is a promising precursor for the synthesis of fluorinated dienes and trienes, which are themselves important monomers and intermediates. The bromine atoms can be selectively eliminated or substituted to introduce new double bonds.

For instance, dehydrobromination or reductive debromination reactions are common strategies to form new C=C bonds. The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with an aluminum(I) complex has been shown to lead to the elimination of two fluorine atoms to form 1,1,4,4-tetrafluorobuta-1,3-diene. beilstein-journals.org A similar strategy could be envisioned for this compound, where treatment with a suitable reducing agent could lead to the formation of a fluorinated diene.

Furthermore, cross-coupling reactions, such as those of the Suzuki or Stille type, could be employed to introduce vinyl groups, thereby constructing conjugated diene or triene systems. The synthesis of new polyfluorinated dienes has been reported through the decarboxylation of salts of polyfluorinated carboxylic acids with a terminal multiple bond. doi.org

Building Block for Complex Polyhalogenated Systems

The presence of multiple halogen atoms in this compound allows for its use as a scaffold to build more complex polyhalogenated molecules. The bromine atoms, being more reactive than the fluorine atoms in many substitution and coupling reactions, can be selectively replaced.

For example, the synthesis of multisubstituted halogenated olefins has been achieved via the cross-coupling of dihaloalkenes with alkylzinc bromides. nih.gov This suggests that this compound could undergo selective coupling at the C-Br positions to introduce various organic fragments while retaining the fluorine atoms. The synthesis of a series of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and their subsequent transformation into other haloolefins highlights the utility of such polyhalogenated building blocks. researchgate.netresearchgate.net

The following table illustrates the types of transformations that similar polyhalogenated compounds can undergo, which could be applicable to this compound.

Starting Material (Analogue)ReagentProduct TypeReference
(E)-1,1,1,4,4,4-Hexafluorobut-2-eneBromine (UV)2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) beilstein-journals.org
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneAlcoholic KOH2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene beilstein-journals.org
1-Fluoro-1-haloalkenesAlkylzinc bromidesMultisubstituted fluoroalkenes nih.gov

Chiral Building Block in Asymmetric Synthesis

The double bond in this compound, coupled with its distinct substituents, presents opportunities for its use as a chiral building block in asymmetric synthesis. Reactions that create new stereocenters, such as asymmetric dihydroxylation, epoxidation, or cyclopropanation, could proceed with high stereoselectivity.

While specific examples involving this compound are not documented, the principles of asymmetric catalysis are well-established for a wide range of alkenes. stanford.edu Chiral catalysts can be employed to control the facial selectivity of attack on the double bond, leading to the formation of enantioenriched products. nih.govrsc.org The resulting chiral polyhalogenated products could then be further elaborated into more complex, optically active fluorinated molecules.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. rsc.orge-bookshelf.de this compound, with its multiple reactive sites, is a promising substrate for the construction of such heterocycles. rsc.orgnih.gov

The two bromine atoms can act as electrophilic centers for reaction with dinucleophiles, leading to the formation of various ring systems. For example, reaction with a diamine could potentially lead to the formation of a fluorinated dihydropyrazine (B8608421) or related nitrogen-containing heterocycle. Similarly, reaction with a diol or dithiol could yield fluorinated dioxepines or dithiepines. The synthesis of fluorinated S-heterocycles has been achieved through cycloaddition reactions of fluorinated components. nih.gov

The following table summarizes some general methods for the synthesis of fluorinated heterocycles that could be adapted for use with this compound.

Heterocycle TypeSynthetic ApproachPotential PrecursorsReference
Fluorinated Thiolanes[3+2] CycloadditionFluorinated α,β-unsaturated ketones nih.gov
Fluorinated Thiopyrans[4+2] CycloadditionPolyfluoroalkyl thiocarbonyl compounds nih.gov
General Fluorinated HeterocyclesFluorination/Fluoroalkylation of AlkenesVarious alkenes and fluorinating agents rsc.org

Development of Fluorinated Polymers and Advanced Materials

Fluoropolymers are known for their exceptional properties, including thermal stability, chemical resistance, and low surface energy. beilstein-journals.org this compound could potentially serve as a monomer in polymerization reactions to create novel fluorinated polymers with tailored properties.

Monomer for Polymerization Studies (e.g., radical, anionic, cationic polymerization)

The vinyl group in this compound makes it a candidate for addition polymerization. The specific type of polymerization it would be most amenable to depends on the electronic nature of the double bond, which is influenced by the fluorine and bromine substituents.

Radical Polymerization: Radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. wikipedia.org The polymerization of fluoroalkenes via radical mechanisms is a well-established field. researchgate.netacs.org The presence of halogen atoms can influence the reactivity of the monomer and the properties of the resulting polymer. Controlled radical polymerization techniques could be employed to synthesize well-defined polymers. acs.org

Anionic Polymerization: Anionic polymerization is typically effective for monomers with electron-withdrawing groups that can stabilize an adjacent anionic center. wikipedia.orgyoutube.comlibretexts.org The strongly electronegative fluorine atoms in this compound would likely make the double bond electron-deficient and thus susceptible to nucleophilic attack, a key step in anionic polymerization. Living anionic polymerization could offer precise control over the polymer architecture. nih.gov

Cationic Polymerization: Cationic polymerization is generally suitable for alkenes with electron-donating groups that can stabilize a cationic intermediate. wikipedia.orglibretexts.orgyoutube.comyoutube.com The electron-withdrawing nature of the fluorine and bromine atoms in this compound would likely disfavor the formation of a stable carbocation, making cationic polymerization a less probable route. However, certain fluoroalkane-modified cationic polymers have been synthesized for specific applications. nih.gov

The potential polymerization behavior of this compound is summarized in the table below, based on the general principles of alkene polymerization.

Polymerization TypeMonomer RequirementApplicability to this compound
Radical PolymerizationWide range of vinyl monomersLikely applicable
Anionic PolymerizationElectron-withdrawing groupsLikely applicable due to fluorine substituents
Cationic PolymerizationElectron-donating groupsLess likely due to electron-withdrawing halogens

Analysis of this compound Reveals Limited Publicly Available Data

Initial investigations into the chemical compound this compound have revealed a significant lack of specific, publicly available scientific literature and data. As a result, a detailed article on its applications in organic synthesis, advanced materials science, and as a synthetic intermediate, as per the requested outline, cannot be generated at this time.

Further investigation into a closely related constitutional isomer, (Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene, also returned very limited and generalized information. While some related fluorinated butenes are mentioned as being useful in the synthesis of pharmaceuticals and agrochemicals, no specific examples, detailed research findings, or data tables pertaining to their incorporation into specialty elastomers or coatings could be found.

For instance, a patent for the preparation of 4-bromo-1,1,2-trifluoro-1-butene (B151897) notes its potential as an important intermediate in the fields of pesticides, medicine, and materials, but does not provide concrete examples of its use in specialty elastomers or coatings. google.com Similarly, other literature discusses the synthesis of various fluorinated butenes but does not elaborate on their specific applications in the areas of interest. beilstein-journals.org

The absence of detailed scientific and technical information prevents the creation of a thorough and accurate article that adheres to the specific requirements of the requested outline. The construction of data tables and the reporting of detailed research findings are not possible without accessible source material.

Therefore, while the fields of organic synthesis and materials science continue to explore the use of various fluorinated compounds for their unique properties, specific data on this compound and its direct applications remains elusive in the public domain.

Emerging Research Directions and Future Perspectives on Z 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex halogenated molecules often involves multi-step processes that can generate significant chemical waste. A key area of modern chemical research is the development of more sustainable and environmentally benign synthetic routes.

Catalytic Approaches for Reduced Waste Generation

Traditional methods for the synthesis of halogenated alkenes can rely on stoichiometric reagents, leading to poor atom economy and the production of unwanted byproducts. Future research on the synthesis of (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene will likely focus on catalytic methods that minimize waste. For instance, the development of catalytic dehydrohalogenation or selective halogenation reactions could provide more efficient pathways.

Synthetic Strategy Potential Catalyst Anticipated Advantages Challenges
Catalytic Halogenation of a Fluorinated PrecursorLewis acids, transition metal complexesHigh selectivity, reduced use of corrosive reagents.Precursor availability, control of stereochemistry.
Catalytic DehydrohalogenationPhase-transfer catalysts, supported base catalystsMilder reaction conditions, easier product purification.Substrate stability, prevention of side reactions.
Direct C-H Functionalization/HalogenationTransition metal catalysts (e.g., Pd, Ru)High atom economy, fewer synthetic steps.Regio- and stereoselectivity control.

These catalytic approaches, while still to be specifically developed for this compound, represent a significant step towards greener chemical manufacturing.

Bio-inspired Synthetic Routes

Nature has evolved enzymes that can perform highly selective halogenation reactions. While the biosynthesis of complex polyhalogenated alkenes like this compound is not known, the principles of biocatalysis offer a promising avenue for future research. The study of native organisms and the enzymes they use to utilize fluorine can guide efforts to engineer biocatalytic systems. chemicalbook.comsigmaaldrich.com

Future research could focus on:

Enzyme screening: Identifying existing halogenases or dehalogenases that may have activity towards fluorinated butene precursors.

Directed evolution: Engineering enzymes to enhance their activity and selectivity for the synthesis of the target molecule or its precursors.

Biomimetic catalysis: Developing small molecule catalysts that mimic the active sites of halogenating enzymes.

The combination of natural product biosynthesis with the unique properties of fluorine could lead to novel and sustainable routes to complex fluorinated molecules. chemicalbook.com

Advanced Catalytic Transformations

The presence of multiple reactive sites in this compound—namely the carbon-carbon double bond and the two carbon-bromine bonds—makes it a versatile substrate for advanced catalytic transformations.

Precision Stereoselective Catalysis for Functionalization

The double bond in this compound is a key site for functionalization. The development of stereoselective catalytic methods would allow for the controlled synthesis of complex molecules with defined three-dimensional structures. For example, hetero-Diels-Alder reactions are a reliable method for synthesizing six-membered heterocycles, and the stereochemistry of the dienophile is crucial.

Transformation Potential Catalyst Type Expected Outcome
Asymmetric DihydroxylationChiral ligands with OsmiumIntroduction of two hydroxyl groups with controlled stereochemistry.
Asymmetric EpoxidationChiral catalysts (e.g., Jacobsen's catalyst)Formation of a chiral epoxide for further synthetic elaboration.
Catalytic Asymmetric HydrogenationChiral transition metal complexes (e.g., Rh, Ru)Selective reduction of the double bond to create chiral centers.

The ability to precisely control the stereochemical outcome of reactions involving this compound would significantly enhance its utility as a synthetic building block.

Photoredox Catalysis for C-Br and C-F Bond Activation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of strong chemical bonds under mild conditions using visible light. This methodology is particularly relevant for polyhalogenated compounds.

The C-Br bonds in this compound are susceptible to activation by photoredox catalysis. This could enable a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, while the C-F bond is significantly stronger, recent advances have shown that even C-F bonds can be activated using potent photoredox systems.

Reaction Type Potential Photocatalyst Potential Application
C-Br Bond ArylationIridium or Ruthenium complexesSynthesis of complex aryl-substituted fluorinated butenes.
C-Br Bond AlkylationOrganic dyesIntroduction of alkyl chains.
Reductive DefluorinationOrganic photoredox catalystsSelective removal of fluorine atoms to access different fluorinated motifs.

The application of photoredox catalysis to this compound could unlock new synthetic pathways that are not accessible through traditional thermal methods.

Exploration of Novel Reactivity Patterns Induced by Multihalogenation

The simultaneous presence of bromine and fluorine atoms on the butene backbone, along with a trifluoromethyl group, is expected to give rise to unique and underexplored reactivity. The high electronegativity of the fluorine atoms polarizes the C-X bonds, making the carbon atoms susceptible to nucleophilic attack. The interplay of electronic and steric effects from the multiple halogen substituents could lead to novel reaction pathways.

Future research in this area could investigate:

Selective Functionalization: Developing conditions to selectively react at one of the C-Br bonds while leaving the other intact.

Rearrangement Reactions: Investigating whether the multihalogenated framework can undergo novel catalytic rearrangements to form new molecular scaffolds.

Elimination Reactions: Controlled elimination of HBr or BrF could provide access to highly reactive fluorinated allenes or dienes. The dehydrohalogenation of similar polyhalogenated alkanes is a known route to form alkenes.

The study of the fundamental reactivity of this compound will be crucial for unlocking its full potential as a versatile building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of highly functionalized and reactive molecules such as this compound present unique challenges that can be addressed by emerging technologies in chemical manufacturing. The integration of this compound with flow chemistry and automated synthesis platforms represents a significant leap forward, promising enhanced safety, reproducibility, and efficiency.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mt.comvapourtec.comwiley.commt.com The synthesis of polyhalogenated compounds often involves highly reactive and toxic materials, such as elemental halogens, and can be accompanied by significant heat evolution. rsc.orgscispace.com In a flow reactor, the small reaction volumes and high surface-area-to-volume ratios allow for superior heat and mass transfer, mitigating the risks of thermal runaways and improving selectivity. scispace.comrsc.orgamt.uk For a compound like this compound, where precise stereochemical control is crucial, the ability to finely tune temperature, pressure, and residence time is paramount. mt.com

While specific studies on the continuous flow synthesis of this compound are not yet prevalent in the literature, the principles of flow chemistry have been successfully applied to a wide range of halogenation and fluorination reactions. rsc.orgnih.gov These established methodologies provide a strong foundation for developing a continuous process for this specific target molecule. A hypothetical flow setup could involve the precise, computer-controlled introduction of the precursor alkene, a fluorinating agent, and a brominating agent into a microreactor or a series of connected reactor coils. The reaction mixture would then pass through zones with carefully controlled temperatures to direct the stereoselective formation of the (Z)-isomer.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Halogenation Step

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Volume 1 L - 100 L1 mL - 100 mL (reactor volume)
Temperature Control Prone to hotspots and gradientsPrecise and uniform (± 0.1 °C)
Mixing Mechanical stirring, potential for inhomogeneityRapid, diffusion-based mixing
Safety Handling of large quantities of hazardous reagentsSmall holdup volume, in-situ generation/consumption of hazardous intermediates
Scalability Often requires re-optimizationLinear scalability by extending run time
Reproducibility Operator-dependentHigh, due to precise parameter control

Automated synthesis platforms, often incorporating robotic systems, further augment the capabilities of flow chemistry by enabling high-throughput experimentation and optimization. xtalpi.commt.comsigmaaldrich.com These platforms can systematically vary reaction conditions such as stoichiometry, catalyst loading, temperature, and residence time to rapidly identify the optimal parameters for the synthesis of this compound. helgroup.com The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy, can provide real-time feedback, allowing for the autonomous adjustment of reaction conditions to maximize yield and purity. beilstein-journals.orgnih.gov

A robotic platform could be programmed to perform a series of reactions to explore the chemical space around the synthesis of this compound. ugent.be For instance, different halogenating agents or solvent systems could be automatically screened to improve the efficiency and selectivity of the synthesis. This automated approach not only accelerates research and development but also minimizes human exposure to potentially hazardous materials. synplechem.com

Table 2: Illustrative Data from a Hypothetical Automated High-Throughput Screening for the Synthesis of this compound

Experiment IDPrecursor Alkene (mmol)Brominating AgentTemperature (°C)Residence Time (min)Yield of (Z)-isomer (%)
A11.0N-Bromosuccinimide60545
A21.0N-Bromosuccinimide70558
A31.0N-Bromosuccinimide80565
B11.01,3-Dibromo-5,5-dimethylhydantoin60552
B21.01,3-Dibromo-5,5-dimethylhydantoin70571
B31.01,3-Dibromo-5,5-dimethylhydantoin80578
C11.0Bromine0285 (with side products)
C21.0Bromine10275 (with side products)

The future of synthesizing complex molecules like this compound will likely involve a synergy between computational modeling, artificial intelligence-driven reaction planning, and automated robotic execution in continuous flow systems. ugent.beacs.org This integrated approach will not only accelerate the discovery and optimization of synthetic routes but also pave the way for on-demand, decentralized manufacturing of valuable chemical entities. The groundwork laid by advancements in flow chemistry and automation provides a clear and promising path for the future research and application of this compound.

Conclusion and Future Outlook

Synthesis of Key Research Findings and Contributions

A thorough review of existing scientific literature reveals a notable absence of dedicated research on (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene. While studies on structurally similar compounds, such as various brominated and fluorinated butene isomers, are available, direct investigations into the synthesis, characterization, and reactivity of the cis isomer of 1,4-dibromo-1,1,3-trifluorobut-2-ene (B14082304) are not prominently documented. This lack of data prevents a meaningful synthesis of key research findings and contributions, as there is no established foundation of knowledge to build upon. The primary contribution of this realization is the identification of a specific, named compound that has yet to be systematically investigated by the scientific community.

Identification of Unresolved Challenges and Persistent Open Questions in the Field

The primary and most significant unresolved challenge concerning this compound is its very existence and characterization in the scientific literature. The open questions are therefore fundamental and broad, encompassing:

Synthetic Pathways: What are viable and efficient synthetic routes to produce this compound with high stereoselectivity? The specific arrangement of the bromine and trifluoromethyl groups on the butene backbone presents a synthetic puzzle that has not been publicly addressed.

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound? Data on its melting point, boiling point, spectral characteristics (NMR, IR, Mass Spectrometry), and stability are completely lacking.

Reactivity and Chemical Behavior: How does the interplay of the vinyl bromides and the trifluoromethyl group influence the reactivity of the double bond and the C-Br bonds? Understanding its potential for nucleophilic substitution, addition reactions, and organometallic coupling is crucial for its potential utility.

Potential Applications: Given the prevalence of fluorinated compounds in materials science and pharmaceuticals, what potential applications could this specific isomer have? Without basic knowledge of its properties, this question remains entirely speculative.

Prognostication of Future Research Trajectories and Potential Breakthroughs

Future research into this compound will likely begin with foundational synthetic and characterization studies. A potential breakthrough would be the development of a novel, stereoselective synthesis that allows for the efficient production of this specific isomer. This would open the door to a cascade of further research.

Subsequent investigations would likely focus on exploring its reactivity. For instance, its bifunctional nature, with two bromine atoms, could make it a valuable building block in polymer chemistry or for the synthesis of more complex fluorinated molecules through cross-coupling reactions. The unique electronic environment created by the fluorine atoms could lead to unexpected reactivity and the discovery of new chemical transformations.

A long-term research trajectory could involve computational studies to predict its properties and reactivity, guiding experimental work. Furthermore, once the compound is accessible, screening for biological activity could reveal potential applications in medicinal chemistry, a field where fluorinated organic molecules have had a significant impact.

In essence, the field of this compound is a blank slate. The initial breakthrough will be its successful synthesis and characterization, which will undoubtedly catalyze a new area of investigation into the properties and applications of this intriguing, yet currently unknown, fluorinated alkene.

Q & A

Advanced Research Question

  • Experimental :
    • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
    • Trapping intermediates : Use TEMPO or other radical scavengers to detect transient species.
  • Computational :
    • MD simulations : Model ligand exchange in palladium-catalyzed couplings.
    • NBO analysis : Quantify hyperconjugative interactions influencing reactivity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : In amber glass under inert gas (Ar/N₂) at –20°C to prevent decomposition .

How can structure-activity relationship (SAR) studies be designed to evaluate the potential pharmaceutical applications of this compound derivatives?

Advanced Research Question

  • Derivatization : Synthesize analogs with varying halogen/fluorine positions (e.g., 1,3-dibromo vs. 1,4-dibromo).
  • Biological assays :
    • Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays.
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa).
  • Computational docking : AutoDock Vina to predict binding modes to viral proteases or receptors .

What strategies mitigate competing side reactions during the functionalization of this compound?

Advanced Research Question

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
  • Microwave-assisted synthesis : Enhance reaction specificity via rapid, uniform heating.
  • In situ monitoring : ReactIR or UV-vis spectroscopy tracks intermediate formation .

How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions in this compound?

Advanced Research Question

  • Steric maps : Generate using molecular modeling software (e.g., Spartan) to visualize substituent bulk.
  • Hammett analysis : Correlate substituent σ values with reaction rates.
  • Kinetic studies : Compare SN2 vs. SN1 pathways under varying conditions (e.g., polar protic solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.